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Compound of Interest

Compound Name: 2,6-Dimethylbenzyl alcohol

Cat. No.: B151022

For researchers, scientists, and drug development professionals, this in-depth guide provides a
comprehensive overview of the spectroscopic data for (2,6-Dimethylphenyl)methanol (CAS No.
62285-58-9). This document presents key analytical data, detailed experimental protocols, and

visualizations to support research and development activities.

(2,6-Dimethylphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable
intermediate in the synthesis of various organic compounds. A thorough understanding of its
spectroscopic characteristics is essential for its identification, purity assessment, and quality
control in synthetic processes. This guide summarizes the available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for (2,6-
Dimethylphenyl)methanol.

Table 1: *H NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.15-7.05 m 3H Ar-H
4.65 S 2H -CH20H
2.35 S 6H Ar-CHs
1.95 S 1H -OH

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

Chemical Shift (8) ppm

Assighment

137.5 Ar-C (quaternary)
136.2 Ar-C (quaternary)
128.5 Ar-CH

128.2 Ar-CH

62.5 -CH20H

19.0 Ar-CHs

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data for (2,6-Dimethylphenyl)methanol
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Wavenumber (cm~?)

Intensity

Assignment

3350 Broad, Strong O-H stretch (alcohol)

3020 Medium C-H stretch (aromatic)

2920, 2860 Medium C-H stretch (aliphatic)

1605, 1470 Medium C=C stretch (aromatic ring)
1045 Strong C-O stretch (primary alcohol)
270 Strong C-H bend (out-of-plane,

aromatic)

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for (2,6-Dimethylphenyl)methanol

miz Relative Intensity (%) Assighment

136 60 [M]* (Molecular lon)
121 100 [M - CHs]*

118 30 M - H20]*

105 80 [M - CH20H]*

91 50 [C7H7]* (Tropylium ion)
77 40 [CeHs]* (Phenyl ion)

lonization method: Electron lonization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of (2,6-Dimethylphenyl)methanol is dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIsz). A small amount of tetramethylsilane (TMS)
may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: The *H NMR spectrum is acquired on a 300 MHz or higher field NMR
spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-
noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is typically acquired on the same instrument
using a proton-decoupled pulse sequence. A larger number of scans is usually required due
to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Thin Film): If the sample is a low-melting solid or a viscous liquid, a thin
film can be prepared by melting a small amount of the sample between two potassium
bromide (KBr) or sodium chloride (NaCl) plates.

o Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with
approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent
pellet using a hydraulic press.

o Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR
spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1) by co-adding multiple scans to improve the signal-to-noise ratio. A background
spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from
the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of (2,6-Dimethylphenyl)methanol is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

o GC Separation: A small volume (typically 1 pL) of the solution is injected into a gas
chromatograph equipped with a suitable capillary column (e.g., a non-polar or moderately
polar column). The oven temperature is programmed to ramp from a low initial temperature
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to a final temperature to ensure good separation of the analyte from any impurities and the
solvent.

o Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron ionization (El) at a standard energy of 70 eV is used to generate the
molecular ion and fragment ions. The mass analyzer separates the ions based on their
mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualizations

The following diagrams illustrate the key structural relationships and the general workflow for
spectroscopic analysis.

(2,6-Dimethylphenyl)methanol
benzylic
position Methanol Group
(-CH20H)
Aromatic Ring
(CeHa) ortho-
substitution Methyl Groups
(2 x -CHs)

Click to download full resolution via product page

Molecular structure of (2,6-Dimethylphenyl)methanol.
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General Spectroscopic Analysis Workflow
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Generalized workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of (2,6-Dimethylphenyl)methanol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151022#spectroscopic-data-for-2-6-dimethylphenyl-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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